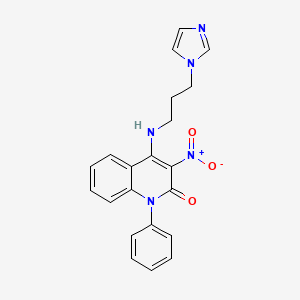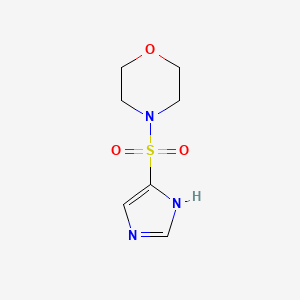![molecular formula C20H18BrNO3 B2878123 4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol CAS No. 763130-62-7](/img/structure/B2878123.png)
4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bromophenol Derivatives from Marine Algae
Bromophenol derivatives isolated from the red alga Rhodomela confervoides have been studied for their potential applications due to their diverse structural features. Although these compounds did not show significant activity against several human cancer cell lines and microorganisms, the structural elucidation and isolation techniques provide a foundation for the exploration of bromophenols in pharmaceutical and biochemical research (Jielu Zhao et al., 2004).
Rapid Microwave-assisted Cleavage
The microwave-enhanced method for rapid demethylation of methyl phenyl ethers, including compounds similar to "4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol," demonstrates the potential for synthetic modifications of bromophenol derivatives. Such methods can aid in the preparation of desmethyl precursors and removal of protecting groups, important steps in the synthesis of pharmacologically active compounds (A. Fredriksson & S. Stone-Elander, 2002).
Spectroscopic and Computational Analysis
A study on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol highlighted the use of spectroscopic, XRD, Hirshfeld surface, and DFT approaches to understand the chemical activity, molecular electrostatic potential, and other properties of bromophenol derivatives. This detailed analysis can guide the application of bromophenols in material science and molecular engineering (Z. Demircioğlu et al., 2019).
Antibacterial Agents
(E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives were synthesized and evaluated for their antibacterial activities against common pathogens. The methodology and results from this research suggest potential applications of bromophenols as antibacterial agents, which could be explored further for compounds like "this compound" (W. Zhou et al., 2015).
Antioxidant and Anticancer Activities
The synthesis and evaluation of methylated and acetylated derivatives of natural bromophenols indicate significant antioxidant and anticancer potential. Such studies provide a framework for investigating the biological activities of "this compound" derivatives in the context of drug development and therapeutic applications (Hui Dong et al., 2022).
Propiedades
IUPAC Name |
4-bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-24-19-12-15(21)11-14(20(19)23)13-22-16-7-9-18(10-8-16)25-17-5-3-2-4-6-17/h2-12,22-23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXWNDGPDYSFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)OC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763130-62-7 |
Source


|
| Record name | 4-BROMO-2-METHOXY-6-((4-PHENOXYANILINO)METHYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878042.png)
![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)
![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2878046.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878047.png)

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2878049.png)



![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2878061.png)
![N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2878062.png)
